molecular formula C18H15F5N6 B3843169 1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone

1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone

Cat. No. B3843169
M. Wt: 410.3 g/mol
InChI Key: PJVMJPSXVKBSSV-JQAMDZJQSA-N
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Description

The compound “1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone” is a complex organic molecule that contains several functional groups. These include a pentafluorophenyl group, an ethanone group, a pyrazole ring, and a pyrimidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrimidine) would likely contribute to the compound’s stability. The pentafluorophenyl group is known for face-to-face stacking interactions between phenyl and pentafluorophenyl group as common non-covalent interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazole and pyrimidine rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the pentafluorophenyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are known to possess diverse biological properties like antibacterial, antifungal, antimicrobial, anticancer, antidepressant, anticonvulsant, antiviral, molluscicidal, and anti-inflammatory activities .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activities associated with pyrazole and pyrimidine derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N6/c1-7-5-8(2)29(28-7)12-6-11(24-10(4)25-12)27-26-9(3)13-14(19)16(21)18(23)17(22)15(13)20/h5-6H,1-4H3,(H,24,25,27)/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVMJPSXVKBSSV-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NN=C(C)C3=C(C(=C(C(=C3F)F)F)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)N/N=C(\C)/C3=C(C(=C(C(=C3F)F)F)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone
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1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone
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1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone
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1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone
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1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone
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1-(pentafluorophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone

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